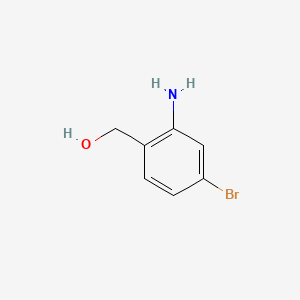

(2-Amino-4-bromophenyl)methanol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-amino-4-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLFDAZFHWATIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702898 | |

| Record name | (2-Amino-4-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946122-05-0 | |

| Record name | (2-Amino-4-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-4-bromophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 2 Amino 4 Bromophenyl Methanol

Conventional Synthetic Approaches

Conventional methods for synthesizing (2-Amino-4-bromophenyl)methanol typically involve multi-step processes that begin with readily available precursors. These routes often rely on stoichiometric reducing agents and require careful control of reaction conditions to ensure the desired product is obtained.

Precursor Selection and Preparation

The choice of precursor is a critical first step in the synthesis of this compound. Two common starting materials are 2-amino-4-bromobenzoic acid and 2-amino-4-bromobenzaldehyde. The selection between these precursors often depends on their commercial availability and the intended reduction methodology.

The preparation of the key intermediate, 2-amino-4-bromobenzaldehyde, can be achieved through the reduction of 2-nitro-4-bromobenzaldehyde. A typical laboratory-scale synthesis involves treating 2-nitro-4-bromobenzaldehyde with iron(II) sulfate (B86663) heptahydrate in a mixture of methanol (B129727) and water, with a catalytic amount of strong acid. The addition of an aqueous ammonia (B1221849) solution facilitates the reduction of the nitro group to an amine, yielding the desired aldehyde.

Alternatively, synthesis can commence from 2-amino-4-bromobenzoic acid. An analogous, well-documented procedure for a related compound, the reduction of 2-amino-5-bromobenzoic acid, provides a reliable template for this approach. masterorganicchemistry.com

Reaction Conditions and Optimization

When starting from 2-amino-4-bromobenzoic acid, a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄) is required to reduce the carboxylic acid to a primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of LiAlH₄ with moisture. The reaction mixture is usually cooled initially, and the LiAlH₄ is added portion-wise to control the exothermic reaction.

For the reduction of the aldehyde precursor, 2-amino-4-bromobenzaldehyde, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed. This reaction is generally performed in an alcoholic solvent, such as methanol or ethanol (B145695), at room temperature.

Optimization of these reactions involves adjusting parameters such as temperature, reaction time, and the stoichiometry of the reducing agent to maximize the conversion of the starting material while minimizing the formation of byproducts.

Yield and Purity Considerations

The yields for these conventional synthetic routes can be variable. For instance, the reduction of 2-amino-5-bromobenzoic acid with LiAlH₄ has been reported to produce the corresponding benzyl (B1604629) alcohol in yields ranging from 80% to 88%. masterorganicchemistry.com Similar yields can be anticipated for the 4-bromo isomer.

Purification of the final product, this compound, typically involves a workup procedure to remove unreacted reagents and byproducts, followed by extraction and crystallization or column chromatography to achieve high purity. The purity of the final compound is often assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

| Precursor | Reducing Agent | Solvent | Typical Yield |

| 2-Amino-4-bromobenzoic acid | Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | ~80-88% (by analogy) masterorganicchemistry.com |

| 2-Amino-4-bromobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Good to high |

Advanced and Sustainable Synthetic Strategies

In a move towards more environmentally friendly and efficient chemical processes, advanced synthetic strategies are being developed. These methods often utilize catalytic systems to reduce waste and improve reaction efficiency.

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents a more sustainable alternative to the use of stoichiometric metal hydride reducing agents. This technique employs hydrogen gas as the reductant in the presence of a metal catalyst.

Raney-Nickel is a well-established, cost-effective catalyst for hydrogenation reactions. wikipedia.org It is particularly advantageous for the reduction of nitro compounds in the presence of halogens, as it is less prone to causing dehalogenation compared to catalysts like palladium on carbon. commonorganicchemistry.com The synthesis of this compound can be envisioned through the catalytic hydrogenation of 4-bromo-2-nitrobenzaldehyde, where both the nitro and aldehyde groups are reduced simultaneously.

To further enhance the catalyst's performance, modifications can be introduced. A notable example is the development of an iron-chromium modified Raney-Nickel (Fe-Cr modified Raney-Ni) catalyst. jocpr.com This modified catalyst has been shown to be highly effective in the hydrogenation of 2-nitro-4-bromophenol to 4-bromo-2-aminophenol. jocpr.com The key advantages of this modification include a high conversion rate, excellent selectivity, and the significant inhibition of the debromination side reaction. jocpr.com

The preparation of the Fe-Cr modified Raney-Ni catalyst involves treating a standard Raney-Ni catalyst with ferric nitrate (B79036) and chromium nitrate in an aqueous solution, followed by treatment with an alkali solution. jocpr.com In a typical hydrogenation, the substrate, such as 4-bromo-2-nitrobenzaldehyde, would be dissolved in an alcohol solvent like methanol, and the hydrogenation would be carried out under hydrogen pressure in the presence of the Fe-Cr modified Raney-Ni catalyst. jocpr.com This approach offers a promising, sustainable, and efficient route to this compound, minimizing waste and maximizing atom economy.

Inhibition of Side Reactions (e.g., Debromination)

A significant challenge in the synthesis and subsequent reactions of bromo-aromatic compounds like this compound is the potential for unwanted side reactions, most notably debromination. This reaction involves the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of impurities that can complicate purification and reduce yields.

Debromination can occur under various conditions, particularly during catalytic processes or reductions. For instance, certain metal catalysts, especially in the presence of a hydrogen source, can facilitate reductive dehalogenation. The choice of catalyst and reaction conditions is therefore critical. The use of nickel/nanoscale zero-valent iron (Ni/nZVI) particles, for example, has been studied for the deliberate debromination of brominated compounds, highlighting the need to avoid such reagents when the bromine substituent is desired in the final product. researchgate.net The reaction's sensitivity to pH is also a critical factor; slightly acidic conditions (pH 5.0-6.0) were found to favor complete debromination in some systems, suggesting that controlling the pH away from this range could help preserve the C-Br bond. researchgate.net

Strategies to inhibit debromination include:

Careful Selection of Catalysts: Avoiding highly active hydrogenation or reduction catalysts (like certain forms of palladium or nickel) when the bromine atom needs to be retained.

Control of Reaction Conditions: Managing the pH and avoiding strong reducing agents or excessively high temperatures can minimize the loss of bromine.

Use of Milder Reagents: Employing milder reaction protocols, such as using N-bromosuccinimide (NBS) in aqueous conditions or in concert with a Lewis base catalyst for bromination steps, can prevent the formation of harsh byproducts that might promote debromination. organic-chemistry.org

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. This involves the careful selection of solvents and the development of more efficient and benign catalysts.

The choice of solvent is a cornerstone of green chemistry. Traditionally, syntheses may employ halogenated solvents like dichloromethane. mdpi.com However, the field is actively moving towards more environmentally friendly options such as methanol, ethanol, and water. Ethanol, for example, is a bio-based solvent that is less toxic and readily biodegradable. It has been successfully used as a solvent in the synthesis of various heterocyclic derivatives, such as in the Gewald reaction to prepare substituted thiophenes or in the formation of pyrimidines. acs.org Water is the ideal green solvent, and its use is explored in reactions like regioselective aromatic bromination using reagents such as N-bromosuccinimide. organic-chemistry.org The use of aqueous ethanol has also been noted in microwave-assisted multi-component reactions, reducing the reliance on volatile organic compounds.

Catalyst innovation is key to developing sustainable synthetic routes. The focus is on creating catalysts that are efficient, selective, reusable, and non-toxic. While specific applications of all the listed catalysts for this compound are not extensively documented, their use in related syntheses highlights the trends in the field. Nanocatalysts, for instance, are gaining traction due to their high surface area and reactivity, which can lead to shorter reaction times and milder conditions. Bimetallic nanoparticles like Ni/nZVI have been explored for their catalytic activity. researchgate.net Furthermore, the development of biopolymer-based heterogeneous catalysts, such as piperazine (B1678402) supported in agar-agar gel, represents a move towards mild, inexpensive, and recoverable catalytic systems for multi-component reactions.

Microwave-Assisted Synthesis (MAOS) and its Advantages

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to dramatic reductions in reaction time, increased product yields, and enhanced purity.

In the synthesis of derivatives from precursors similar to this compound, MAOS has proven highly effective. For example, the synthesis of 2-substituted tetrahydro-1,3-thiazepines and various 2-aminooxazoles saw significant improvements over conventional heating methods. organic-chemistry.orgresearchgate.net The key advantages observed include:

Reduced Reaction Times: Reactions that would take several hours under conventional heating can often be completed in a matter of minutes. organic-chemistry.org

Improved Yields: The rapid heating can minimize the formation of byproducts, leading to higher isolated yields of the desired compound.

Energy Efficiency: MAOS is generally more energy-efficient than conventional heating methods.

Simplified Work-up: Cleaner reaction profiles often simplify the purification process.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis (MAOS)

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2H-Benzo[b] nih.govresearchgate.netoxazines | MAOS | 3-5 minutes | Good | acs.org |

| 2-Aminooxazoles | MAOS | 5 minutes | 47-87% | organic-chemistry.org |

| 2-Aminooxazoles | Conventional (Room Temp) | 5 hours | Not specified | organic-chemistry.org |

| Tetrahydro-1,3-thiazepines | MAOS | Not specified | Good to excellent | researchgate.net |

Multi-Component Reactions (MCRs) Incorporating this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product. This approach embodies the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. Derivatives of this compound are valuable substrates for MCRs, enabling the rapid construction of diverse heterocyclic scaffolds of medicinal interest.

For example, MCRs have been used to synthesize:

Pyridine-3,5-dicarbonitriles: Through one-pot condensation reactions of aromatic aldehydes, malononitrile, and various primary amines. researchgate.net

3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines: Via a one-pot reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. acs.org

These reactions showcase the power of MCRs to generate molecular complexity from simple, readily available starting materials in a single step.

Table 2: Examples of Multi-Component Reactions (MCRs) for Derivative Synthesis

| Product Scaffold | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| Pyridine-3,5-dicarbonitriles | Aromatic Aldehyde | Malononitrile | Primary Amine | Solvent-free fusion | researchgate.net |

| 2H-Benzo[b] nih.govresearchgate.netoxazines | 2-Aminophenol | Benzaldehyde | Phenacyl Bromide | Cs₂CO₃ / MAOS | acs.org |

Synthesis of Analogs and Derivatives

This compound serves as a versatile starting point for the synthesis of a wide array of more complex analogs and derivatives, which are often explored for their potential biological activities. The amino and methanol functionalities provide reactive handles for various chemical transformations, including cyclizations, couplings, and substitutions.

Notable classes of synthesized derivatives include:

Thieno[2,3-d]pyrimidines: Synthesized through a multi-step pathway involving a Gewald reaction followed by cyclization and substitution, sometimes utilizing microwave assistance. researchgate.net

N-Acylated Amino Acid Derivatives: For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives can be prepared via Schotten–Baumann N-acylation, followed by intramolecular cyclodehydration to form oxazolones. mdpi.com

Aminocyclopropyl Derivatives: Complex multi-step sequences involving protection/deprotection strategies, reductive amination, and Curtius rearrangement have been employed to create novel aminocyclopropyl-phenyl amide derivatives for potential imaging applications.

Thiophene (B33073) Derivatives: The Gewald three-component reaction (G-3CR) can be used to construct substituted thiophene rings, such as ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, from starting materials like 4-bromoacetophenone. acs.org

These examples demonstrate the utility of this compound and its closely related precursors in building a diverse library of complex molecules.

Table 3: Selected Analogs and Derivatives Synthesized from this compound Precursors

| Derivative Class | Key Starting Materials | Synthetic Strategy | Reference |

|---|---|---|---|

| Tetrahydrobenzo researchgate.netacs.orgthieno[2,3-d]pyrimidines | Cyclohexanone, Ethyl-2-cyanoacetate, 4-Bromophenyl acetonitrile | Gewald reaction, cyclization, SNAr, MAOS | researchgate.net |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Analogs | L-valine, 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | Schotten-Baumann acylation, cyclodehydration | mdpi.com |

| (2-Aminocyclopropyl)phenyl Derivatives | Aniline (B41778) precursors | Multi-step synthesis, protection/deprotection, reductive amination, Curtius rearrangement | |

| 2-Amino-4-phenylthiophene-3-carboxylates | 4-Bromoacetophenone, Ethyl cyanoacetate, Sulfur | Gewald three-component reaction (G-3CR) | acs.org |

Strategies for Modifying the Benzene (B151609) Ring and Functional Groups

The structure of this compound contains three distinct functional groups attached to the benzene ring: an amino group (-NH₂), a bromine atom (-Br), and a hydroxymethyl group (-CH₂OH). Each of these sites offers opportunities for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The interplay of these functional groups influences the reactivity of the aromatic ring and provides strategic options for synthetic design.

Modification of Functional Groups:

Amino Group (-NH₂): The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. For instance, acylation with acid chlorides or anhydrides can form corresponding amides, which can alter the electronic properties of the ring and serve as a protecting group.

Hydroxymethyl Group (-CH₂OH): The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. Conversely, it can be converted into a leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions, or it can be used in esterification reactions.

Bromo Group (-Br): The bromine atom is a versatile handle for introducing new functional groups via cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. It can also be replaced by other nucleophiles under specific conditions.

Modification of the Benzene Ring:

The existing substituents direct the position of further electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para- directing, while the bromine atom is a deactivating group but is also ortho-, para- directing. The combined effect of these groups will dictate the regioselectivity of subsequent substitutions. For example, further halogenation or nitration would likely occur at positions ortho or para to the strongly activating amino group.

The strategic modification of these functional groups is fundamental in medicinal chemistry for tuning a molecule's properties, such as solubility, electronic effects, and steric profile, to enhance its interaction with biological targets. ashp.org

Stereoselective Synthesis of Chiral Intermediates

The hydroxymethyl group in this compound is attached to a prochiral center. If the ultimate target molecule is chiral, a stereoselective synthesis is required to produce enantiomerically pure intermediates. While specific examples for the stereoselective synthesis of chiral this compound are not extensively detailed in the literature, established methodologies for the asymmetric reduction of ketones can be applied to suitable precursors.

A potential strategy involves the asymmetric reduction of the corresponding ketone, 2-amino-4-bromoacetophenone. This transformation can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Another powerful approach is the use of biocatalysis. Ketoreductase (KRED) enzymes are highly efficient and stereoselective catalysts for the reduction of ketones to alcohols. nih.gov A process could be developed where a suitable ketoreductase reduces 2-amino-4-bromoacetophenone to either the (R)- or (S)-enantiomer of this compound with high diastereomeric and enantiomeric excess. This enzymatic approach offers advantages in terms of mild reaction conditions and high selectivity. nih.gov The development of such a process would be valuable for accessing enantiomerically pure fragments for complex molecule synthesis. nih.gov

Table 2: Potential Stereoselective Strategies

| Precursor | Method | Potential Outcome | Key Principle |

|---|---|---|---|

| 2-Amino-4-bromoacetophenone | Asymmetric Catalytic Hydrogenation | Enantiomerically enriched this compound | Use of a chiral metal catalyst to control the facial selectivity of hydride addition. |

Mechanistic Studies of Reactions Involving 2 Amino 4 Bromophenyl Methanol

Elucidation of Reaction Pathways and Transition States

The reaction pathways of (2-Amino-4-bromophenyl)methanol and its derivatives are often complex, proceeding through various intermediates and transition states. Mechanistic studies aim to map out these pathways to predict product formation and optimize reaction conditions.

For instance, in the synthesis of 2-amino-4-substituted-1,4-dihydrobenzo smolecule.comacademie-sciences.frimidazolo[1,2-a]pyrimidine-3-carbonitriles, a proposed mechanism involves a series of steps. It is suggested that the reaction initiates with a Knoevenagel condensation. This is followed by a Michael addition of a 2-aminobenzimidazole (B67599) to form an intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final product. academie-sciences.fr

In other instances, theoretical calculations, such as those using density functional theory (DFT), are employed to model transition states. These computational approaches help in understanding the energy barriers and the geometry of the molecules as they transform from reactants to products. For example, DFT has been used to investigate the regiodivergent reactions of related quinone derivatives, providing insights into why one product is formed preferentially over another by analyzing the Gibbs free energy of the reaction pathways. acs.org

Role of Functional Groups (Amino, Bromo, Hydroxyl) in Reactivity

The reactivity of this compound is intricately linked to the interplay of its three key functional groups: the amino (-NH2), bromo (-Br), and hydroxyl (-OH) groups. Each group imparts distinct electronic and steric properties to the molecule, influencing its behavior in chemical reactions.

Amino Group (-NH2): The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Its electron-donating nature increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Furthermore, the amino group can act as a nucleophile and can participate in hydrogen bonding, which can influence the molecule's reactivity and its interactions with other reagents and solvents. cymitquimica.com

Bromo Group (-Br): The bromine atom is a deactivating, ortho-, para-directing group. While it withdraws electron density from the ring through induction, making the ring less reactive towards electrophiles, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The bromine atom can also serve as a leaving group in nucleophilic aromatic substitution reactions. smolecule.com

Hydroxyl Group (-OH): The hydroxyl group, present as part of the methanol (B129727) substituent, can be involved in various reactions. It can be oxidized to an aldehyde or a carboxylic acid. It can also be a site for esterification or etherification. The hydroxyl group's ability to participate in hydrogen bonding can also affect the reaction kinetics and pathways.

Kinetic and Thermodynamic Investigations of Key Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of chemical reactions, offering deeper mechanistic insights.

Kinetic studies on the fragmentation of related radical cations have shown that the rates of reaction can be significantly influenced by the presence of other substances, such as water or pyridines. For example, the decarboxylation rate of certain radical cations was found to increase in the presence of a base, with a deuterium (B1214612) kinetic isotope effect observed when water was replaced with D2O, suggesting the involvement of proton transfer in the rate-determining step. acs.org

Thermodynamic investigations, often aided by computational methods, help to determine the relative stability of reactants, intermediates, and products. For example, DFT calculations have been used to compare the Gibbs free energy of different reaction pathways in the reaction of anilines and phenolates with benzoquinone derivatives. acs.org These studies revealed that for anilines, the addition/oxidation mechanism is thermodynamically favored, while for phenolates, the substitution mechanism is preferred, which aligns with experimental observations. acs.org

Below is a table summarizing the calculated Gibbs free energy changes for the reaction of aniline (B41778) and phenolate (B1203915) with a benzoquinone derivative, illustrating the thermodynamic preference for different reaction pathways.

| Reactant | Reaction Pathway | Gibbs Free Energy (ΔGr) | Thermodynamic Favorability |

| Aniline | Substitution | Positive | Unfavorable |

| Aniline | Addition/Oxidation | Negative | Favorable |

| Phenolate | Substitution | Negative | Favorable |

This table is based on qualitative findings from DFT studies on related compounds and serves as an illustrative example of thermodynamic analysis. acs.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For (2-Amino-4-bromophenyl)methanol, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C-N, C-O, and C-Br bonds. The O-H stretching vibration of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed as two sharp peaks in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene (B1212753) group would appear just below 3000 cm⁻¹. The C-O stretching vibration is expected in the 1000-1260 cm⁻¹ region, and the C-Br stretching frequency would be found at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the molecular formula.

The molecular formula of this compound is C₇H₈BrNO. HRMS analysis in negative ion mode (ESI-) shows a peak for the deprotonated molecule [M-H]⁻ with a required mass of 199.97165, and an experimental finding of 199.97135, which confirms the elemental composition. scispace.com The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure. Expected fragmentation would involve the loss of a water molecule (H₂O) from the molecular ion, or the cleavage of the C-C bond between the aromatic ring and the methanol (B129727) group.

HRMS Data for this compound

| Ion | Calculated Mass (m/z) scispace.com | Found Mass (m/z) scispace.com |

| [M-H]⁻ | 199.97165 | 199.97135 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. The phenyl ring and the amino group in this compound constitute a chromophoric system. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) characteristic of an aminobenzyl alcohol derivative. The position and intensity of these bands are influenced by the electronic transitions within the molecule and can be affected by the solvent used for the analysis.

Elemental Microanalysis (CHNS)

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial in the characterization of newly synthesized compounds, as it provides a direct means of verifying the empirical formula. The process involves the combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are separated and quantified by a detector. The results allow for a comparison between the experimentally determined elemental composition and the theoretically calculated values based on the proposed molecular structure. nih.gov This comparison is a critical checkpoint for confirming the identity and assessing the purity of a compound. nih.gov

For this compound, the molecular formula is established as C₇H₈BrNO. uni.lunih.gov Based on this formula, the theoretical elemental composition can be calculated. The compound inherently contains carbon, hydrogen, nitrogen, and bromine, but no sulfur. Therefore, the expected percentage for sulfur is zero, and a non-zero experimental result would indicate the presence of sulfur-containing impurities.

The theoretical percentages are derived from the molecular weight of the compound and the atomic weights of its constituent elements. This calculated data serves as the benchmark against which experimental results from a CHNS analyzer are compared. rsc.orgrsc.orgnih.gov A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the proposed chemical structure and high purity of the sample. mdpi.com

Detailed Research Findings

While specific experimental CHNS data for this compound is not detailed in the surveyed literature, the theoretical values are presented below. In a typical research context, these calculated percentages would be juxtaposed with the experimental findings. For instance, studies on related complex heterocyclic molecules routinely employ CHNS analysis to validate the structures of synthetic intermediates and final products. researchgate.netresearchgate.netrdd.edu.iq

The expected elemental composition for this compound is summarized in the following tables.

Table 1: Atomic Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count in Molecule |

| Carbon | C | 12.011 | 7 |

| Hydrogen | H | 1.008 | 8 |

| Bromine | Br | 79.904 | 1 |

| Nitrogen | N | 14.007 | 1 |

| Oxygen | O | 15.999 | 1 |

Table 2: Theoretical Elemental Analysis Data for C₇H₈BrNO

| Element | Theoretical % |

| Carbon (C) | 41.62% |

| Hydrogen (H) | 3.99% |

| Nitrogen (N) | 6.93% |

| Sulfur (S) | 0.00% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method for investigating the quantum mechanical behavior of molecules. It offers a balance between computational cost and accuracy, making it well-suited for studying compounds like (2-Amino-4-bromophenyl)methanol.

The first step in most DFT studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These theoretical calculations can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model. researchgate.netmdpi.comrroij.com

Conformational analysis, a key aspect of geometry optimization, explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, the rotation around the C-C bond connecting the phenyl ring to the methanol (B129727) group and the C-O bond of the methanol group are of particular interest. By mapping the potential energy surface as these dihedral angles are varied, the most stable conformer(s) can be identified. scispace.comsci-hub.se The presence of the amino and bromomethyl groups on the phenyl ring influences the preferred conformation due to steric and electronic interactions.

| Parameter | Calculated (DFT) | Experimental (XRD) |

|---|---|---|

| C2–C3 Bond Length (Å) | 1.420 | 1.415 |

| C3–C4 Bond Length (Å) | 1.382 | 1.397 |

| C2–C3–C4 Bond Angle (°) | 114.4 | 114.8 |

| C4–C3–Br14 Bond Angle (°) | 127.3 | 127.6 |

Note: The data in the table is illustrative for a related brominated compound and demonstrates the typical agreement between DFT calculations and experimental X-ray diffraction data. rroij.com

Understanding the electronic structure of this compound is crucial for predicting its reactivity and spectroscopic properties. DFT calculations provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals. mdpi.comnih.govd-nb.info

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comacs.org A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO may be distributed over the aromatic system and the bromomethyl group. The energy of these orbitals and their gap can be influenced by solvent effects, which can be modeled computationally. scispace.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.947 |

| ELUMO | -2.389 |

| Energy Gap (ΔE) | 3.558 |

Note: This data is for a related chromene derivative and illustrates the typical values obtained from DFT calculations. mdpi.com

DFT can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. acs.orgmdpi.comacs.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated.

Comparing the calculated spectrum with the experimental one allows for the assignment of specific vibrational modes to the observed absorption bands. acs.orgmdpi.com For this compound, this would involve identifying the stretching and bending vibrations of the N-H, O-H, C-N, C-O, C-Br, and aromatic C-H bonds. Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values to account for systematic errors in the computational method. mdpi.com

| Vibrational Mode | Calculated (DFT) | Experimental (FTIR) |

|---|---|---|

| Amide N-H Stretch | 3539 | 3287 |

| Aromatic C-H Stretch | 3105 | 3063 |

| Conjugated C=O Stretch | 1755-1683 | 1695 |

Note: The data presented is for a related peptoid and illustrates the correlation between calculated and experimental vibrational frequencies. mdpi.com

DFT calculations can provide valuable insights into the chemical reactivity of this compound. By analyzing the electronic structure, it is possible to predict the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.netscholarsresearchlibrary.com

Several "chemical descriptors" can be derived from the calculated electronic properties to quantify reactivity. These include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. scispace.comacs.org

Fukui Functions: These functions identify the atoms in a molecule that are most likely to accept or donate electrons. scholarsresearchlibrary.comacs.orgdntb.gov.ua The Fukui function for nucleophilic attack (f+) indicates the sites most favorable for receiving an electron, while the function for electrophilic attack (f-) points to the sites most likely to donate an electron. acs.org

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) provide a more general measure of a molecule's reactivity. researchgate.netscholarsresearchlibrary.com

For this compound, the amino group would be expected to be a primary site for electrophilic attack, while the bromine atom and the carbon atom of the methanol group could be susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for finding stationary points on the potential energy surface, molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. researchgate.net

By simulating the molecule's movement at a given temperature, MD can reveal the different conformations that are accessible and the transitions between them. This is particularly useful for understanding the flexibility of the molecule and the relative populations of different conformers in solution. For this compound, MD simulations could elucidate the rotational dynamics of the methanol and amino groups and how they are influenced by the surrounding solvent molecules.

Quantum Chemical Calculations for Predicting Molecular Properties

Beyond the applications already discussed, quantum chemical calculations can be used to predict a wide range of other molecular properties of this compound. mdpi.comrroij.com These can include:

Dipole moment and polarizability: These properties are related to the molecule's response to an external electric field and are important for understanding its intermolecular interactions. scholarsresearchlibrary.com

NMR chemical shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of the different atoms in the molecule, which can aid in the interpretation of experimental NMR spectra. nih.govresearchgate.net

Electronic absorption spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. rroij.comscispace.com

These predicted properties can be invaluable for characterizing the molecule and for guiding further experimental work.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and the stabilization energy associated with electron delocalization within a molecule. mdpi.com This analysis provides a quantitative picture of the bonding and antibonding orbital interactions.

n(N) → π(C-C)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of the phenyl ring.

n(O) → σ(C-C)*: Interaction of the oxygen lone pair of the methanol group with the antibonding orbitals of the adjacent carbon atoms.

π → π *: Interactions within the phenyl ring's conjugated system.

These hyperconjugative interactions play a crucial role in stabilizing the molecule's conformation and influencing its chemical reactivity. mdpi.com

Table 1: Representative Intramolecular Interactions and Their Significance

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

| n → π | Lone pair on N or O | π antibonding orbital of the phenyl ring | Indicates electron donation to the aromatic system, enhancing stability. |

| n → σ | Lone pair on N or O | σ antibonding orbital of adjacent C-C or C-H bonds | Contributes to the stabilization of the molecule through hyperconjugation. mdpi.com |

| π → π* | π bonding orbital of the phenyl ring | π antibonding orbital of the phenyl ring | Represents the delocalization of π-electrons within the aromatic system. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comacs.org The MEP map is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent intermediate potential values. d-nb.info

For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the amino group and the oxygen atom of the hydroxymethyl group due to their high electronegativity and the presence of lone pairs. These regions are the most likely sites for interaction with electrophiles. mdpi.comd-nb.info

Positive Potential (Blue): Primarily located around the hydrogen atoms of the amino and hydroxyl groups, as well as some hydrogen atoms on the aromatic ring. These areas are susceptible to attack by nucleophiles. mdpi.com

Aromatic Ring: The π-system of the benzene (B151609) ring will also exhibit regions of negative potential above and below the plane of the ring, making it susceptible to electrophilic aromatic substitution.

The MEP analysis provides a visual representation of the molecule's polarity and helps in understanding its intermolecular interactions, such as hydrogen bonding. iucr.org

Table 2: Predicted MEP Surface Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implication for Reactivity |

| Amino Group (Nitrogen) | Negative | Red | Site for electrophilic attack, protonation. d-nb.info |

| Hydroxymethyl Group (Oxygen) | Negative | Red | Site for electrophilic attack, hydrogen bond acceptor. mdpi.com |

| Hydrogen atoms of -NH2 and -OH | Positive | Blue | Sites for nucleophilic attack, hydrogen bond donor. mdpi.com |

| Aromatic Ring | Negative (above/below plane) | Yellow/Green | Susceptible to electrophilic aromatic substitution. |

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. acs.orgscispace.com Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant NLO properties due to efficient intramolecular charge transfer. acs.org

The NLO response of a molecule is characterized by its hyperpolarizability (β). Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the NLO properties of molecules. acs.orgresearchgate.net The presence of the electron-donating amino group and the π-conjugated phenyl ring in this compound suggests that it could possess NLO activity. The bromophenyl moiety can also influence the NLO response. acs.org

Theoretical calculations of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can provide an estimation of a molecule's NLO potential. researchgate.net A large β value is indicative of a strong NLO response. Chalcone (B49325) derivatives, which share some structural similarities with the studied compound in terms of having substituted phenyl rings, have been shown to be excellent NLO materials. acs.org For instance, some chalcones exhibit hyperpolarizability values many times greater than that of urea, a standard NLO material. acs.org

While specific calculated NLO data for this compound were not found in the provided search results, the general principles suggest that the combination of the amino donor and the bromophenyl system could lead to notable NLO properties. The extent of charge transfer from the donor to the acceptor through the π-bridge is a key factor determining the magnitude of the hyperpolarizability. acs.org

Table 3: Key Parameters for NLO Property Prediction

| Parameter | Symbol | Description | Significance for NLO Properties |

| Dipole Moment | μ | A measure of the molecule's overall polarity. | Contributes to the molecular alignment in an electric field. |

| Polarizability | α | The ease with which the electron cloud of a molecule can be distorted by an electric field. | A prerequisite for NLO activity. acs.org |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. | A large value indicates a strong NLO material. acs.orgresearchgate.net |

Applications of 2 Amino 4 Bromophenyl Methanol As a Key Building Block

Synthesis of Bioactive Heterocycles and Pharmaceutical Agents

The strategic placement of reactive functional groups on (2-Amino-4-bromophenyl)methanol facilitates its use in constructing complex molecular architectures. It serves as a crucial precursor for several classes of bioactive heterocycles and pharmaceutical agents.

Thiazole (B1198619) Derivatives

Thiazole rings are present in numerous biologically active compounds. The synthesis of thiazole derivatives often involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). This compound can be a precursor to intermediates used in these reactions. For instance, 2-amino-4-(4-bromophenyl)thiazole (B182969) has been synthesized and subsequently used to create more complex derivatives with potential antimicrobial activities. researchgate.net A common method involves reacting a phenacyl bromide with thiourea. nanobioletters.comtandfonline.com

One synthetic route involves the treatment of p-bromophenacyl bromide with thiourea in methanol (B129727) to yield 2-amino-4-(4-bromophenyl)thiazole. researchgate.net This intermediate can then undergo further reactions, such as acylation with chloroacetyl chloride, to produce derivatives that have been screened for antimicrobial properties. researchgate.net Studies have shown that some of these synthesized thiazole derivatives exhibit notable antifungal activity against species like Candida albicans and Candida glabrata, and moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net

| Derivative | Synthesis Method | Reported Activity | Reference |

| 2-Amino-4-(4-bromophenyl)thiazole | Reaction of p-bromophenacyl bromide with thiourea | Intermediate for further synthesis | researchgate.net |

| N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives | Acylation of 2-amino-4-(4-bromophenyl)thiazole | Antifungal and antibacterial | researchgate.net |

| (S)-Amino acid-derived thiazoles | Multi-step synthesis involving thiazole ring construction | P-gp ATPase stimulator | nih.gov |

Benzothiazole (B30560) Derivatives

Benzothiazoles are another class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial and anticancer activities. ekb.eg The synthesis of 2-substituted benzothiazoles frequently utilizes 2-aminothiophenol (B119425) as a key starting material, which can be condensed with various aldehydes, ketones, or carboxylic acids. ekb.eganalis.com.mymdpi.com While direct synthesis from this compound is not the primary route, its structural motifs can be incorporated into precursors for benzothiazole synthesis. For example, 2-(4-bromophenyl)benzothiazole (B34361) has been synthesized through the condensation of 2-aminothiophenol with 4-bromobenzaldehyde (B125591) under ultrasonic irradiation, a method noted for its efficiency and simplicity. analis.com.my

Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse pharmacological properties. nih.govnih.gov The synthesis of these derivatives often involves the reaction of 2-aminopyrimidine (B69317) with α-haloketones, a method known as the Chichibabin reaction. nih.gov These structures can also be formed through multi-step sequences. For instance, new imidazo[1,2-a]pyrimidine derivatives have been synthesized and subsequently evaluated for their potential as inhibitors for SARS-CoV-2 cell entry. nih.gov

Chromene Derivatives

Chromene derivatives are prevalent in natural products and are known for their diverse biological activities, including anticancer properties. nih.govscispace.comijcce.ac.ir A notable synthesis involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol. nih.govresearchgate.net In a specific application, this compound can serve as a precursor to an aldehyde, which is then used to synthesize 2-amino-4-(4-bromophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. nih.govscispace.com This compound was among a series of novel 2-amino-chromene-3-carbonitriles synthesized and evaluated for their cytotoxic effects on human acute myeloid leukemia (AML) cell lines, with some compounds showing promising activity. nih.govscispace.com

| Chromene Derivative | Synthesis Reactants | Reported Activity | Reference |

| 2-Amino-4-(4-bromophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | (4-bromophenyl)methanol, 4-hydroxy-2H-chromen-2-one, malononitrile | Cytotoxicity in AML cell lines | nih.govscispace.com |

Schiff Bases and Related Compounds

Schiff bases, characterized by the azomethine group (-CH=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. ijcrt.org These compounds are important intermediates in organic synthesis and have been investigated for their biological activities. This compound can be oxidized to the corresponding aldehyde, which can then be reacted with various amines to form Schiff bases. Alternatively, the amino group of a related compound, 2-amino-4'-bromo benzophenone, has been used to synthesize Schiff bases by condensation with different aldehydes. ijcrt.org These Schiff bases have been characterized and screened for their antimicrobial properties. ijcrt.org

Pyrimidine (B1678525) Derivatives

The pyrimidine ring is a core structure in numerous biologically important molecules, including several commercial drugs. rsc.org The synthesis of pyrimidine derivatives can be achieved through various routes, often involving the condensation of a compound containing an amidine group with a 1,3-dicarbonyl compound or its equivalent. rsc.orgresearchgate.net For instance, 2-amino-4,6-diarylpyrimidine derivatives have been synthesized via a two-step microwave-assisted process, starting with the formation of chalcones followed by their condensation with guanidine (B92328) hydrochloride. rsc.org Some of these derivatives have been evaluated as potential inhibitors for chronic myeloid leukemia cells. rsc.org While this compound is not a direct precursor in these specific examples, its structural elements can be incorporated into the chalcone (B49325) precursors for pyrimidine synthesis.

Other Novel Compound Libraries

This compound is a versatile scaffold for the generation of diverse compound libraries, which are essential for high-throughput screening and the discovery of new bioactive molecules. Its utility extends to the synthesis of various heterocyclic systems beyond those with immediate, targeted therapeutic applications.

Researchers have utilized this compound in the construction of libraries of pyrimidines and thiazoles. For instance, a series of 2-amino-4,6-diarylpyrimidines were synthesized through a multi-step process where the core pyrimidine structure was built upon, showcasing the adaptability of the starting material. researchgate.netrsc.org Similarly, it has been a key component in the synthesis of novel 2-amino-chromene-nitriles and their derivatives. scispace.comnih.gov These libraries, characterized by a common structural motif but with varied peripheral substituents, are instrumental in exploring chemical space and identifying novel compounds with interesting biological or material properties.

The synthesis of these libraries often involves multi-component reactions or sequential chemical transformations that take advantage of the reactive amino and hydroxyl groups of the parent molecule. The bromine atom also provides a convenient handle for further diversification through cross-coupling reactions, such as the Suzuki reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents. mdpi.com

Role in Drug Discovery and Development

The structural attributes of this compound make it a significant contributor to the fields of drug discovery and development. Its presence within the core of various molecular frameworks has led to the identification of potent and selective therapeutic agents.

Design and Synthesis of Potential Therapeutic Agents

This compound has been instrumental in the design and synthesis of a variety of potential therapeutic agents, particularly in the realm of oncology and infectious diseases. Its derivatives have been investigated for their efficacy against a range of biological targets.

One notable application is in the synthesis of Bcl-2 inhibitors. A series of 2-amino-chromene-3-carbonitriles, synthesized from precursors including (4-bromophenyl)methanol, demonstrated cytotoxicity in human acute myeloid leukemia (AML) cell lines. scispace.comnih.gov Specifically, certain compounds were found to decrease the levels of the anti-apoptotic protein Bcl-2 and induce apoptosis in AML cells. scispace.comnih.gov

Furthermore, this chemical building block has been used to create inhibitors of ABL1 kinase, a key target in chronic myeloid leukemia (CML). researchgate.netrsc.org A series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized, and their anticancer activity against the K562 human chronic myelocytic leukemia cell line was evaluated. researchgate.netrsc.org Compound 1e , 2-(2-Amino-6-(4-bromophenyl)pyrimidin-4-yl)phenol, showed significant inhibition against both the K562 cancer cells and ABL1 tyrosine kinase. researchgate.net

The compound has also been incorporated into the synthesis of potential antimicrobial agents. For example, it has been used to create novel 2-amino-4-(4-bromophenyl)thiazole derivatives which were then screened for their antimicrobial activity. researchgate.netresearchgate.net Additionally, it served as a precursor for a phenoxy thiazole derivative. nih.gov Another study focused on the design of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives as potential microbial DNA-gyrase inhibitors. nih.gov

The synthesis of these potential therapeutic agents often involves the strategic modification of the amino and hydroxymethyl groups of this compound to construct the desired heterocyclic core, followed by further functionalization to optimize biological activity.

Exploration of Structure-Activity Relationships (SAR)

The exploration of structure-activity relationships (SAR) is a critical aspect of drug discovery, guiding the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. This compound has been a key scaffold in several SAR studies.

In the development of 1,5-dihydrobenzo[e] scispace.comCurrent time information in Bangalore, IN.oxazepin-2(3H)-ones as differentiating agents for acute myeloid leukemia (AML), this compound was used as a starting material for the synthesis of analogues. mdpi.com The study aimed to understand how different substituents on the core structure influence the compound's ability to induce differentiation in AML cell lines. mdpi.com

Similarly, extensive SAR studies have been conducted on quinazoline-based inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org While not directly using this compound, these studies on related anilinoquinazolines highlight the importance of the substitution pattern on the aniline (B41778) ring for inhibitory activity. The presence of a bromine atom at a specific position was found to be optimal for potency. acs.org This provides valuable insights into how the bromo-substituted phenyl ring of this compound could contribute to the activity of its derivatives.

In the context of 2-amino-4,6-diarylpyrimidines as ABL1 kinase inhibitors, SAR studies revealed the influence of substituents on both aryl rings on the cytotoxicity against K562 cancer cells. rsc.org The combination of different substituted benzaldehydes and acetophenones at the C-4 and C-6 positions of the pyrimidine ring led to significant variations in anti-tumor activity. rsc.org

The following table summarizes the key findings from SAR studies involving derivatives of this compound and related structures:

| Compound Class | Therapeutic Target | Key SAR Findings |

| 1,5-Dihydrobenzo[e] scispace.comCurrent time information in Bangalore, IN.oxazepin-2(3H)-ones | AML Differentiation | Modifications at the 8-position via Suzuki reaction influence activity. mdpi.com |

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | Electron-withdrawing lipophilic substituents (like bromine) at the 3-position of the aniline are favorable for potency. acs.org |

| 2-Amino-4,6-diarylpyrimidines | ABL1 Kinase | Substituents on the aryl rings at C-4 and C-6 of the pyrimidine significantly impact anti-tumor activity. rsc.org |

| 2-Amino-chromene-nitriles | Bcl-2 | The nature of the substituent at the 4-position of the chromene ring is crucial for cytotoxicity and Bcl-2 inhibition. scispace.comnih.gov |

Custom Synthesis and Chemical Production Processes

This compound is available from various chemical suppliers that offer services ranging from small-scale custom synthesis for research purposes to larger-scale bulk manufacturing. chemscene.comclearsynth.comsigmaaldrich.combldpharm.com These suppliers often provide detailed information on the compound's purity, physical form, and storage conditions. sigmaaldrich.com

The synthesis of this compound can be achieved through the reduction of the corresponding methyl ester, methyl 2-amino-4-bromobenzoate. mdpi.com This reduction is a standard transformation in organic chemistry and can be accomplished using various reducing agents.

Companies specializing in custom synthesis can produce this compound and its derivatives to meet specific customer requirements, including desired purity levels and quantities. chemscene.combldpharm.com These services are crucial for research and development activities where specific analogs or isotopically labeled versions of the compound may be required. The availability of such services facilitates the exploration of new applications for this versatile building block in various fields of chemical research.

Based on a comprehensive search of available scientific literature, there is no public domain information on the biological and pharmacological research of derivatives of the specific chemical compound This compound .

Extensive searches for antimicrobial and anticancer activities of derivatives synthesized from this compound did not yield any relevant results. The scientific literature that was retrieved focused on derivatives of structurally related but distinct molecules, such as 2-amino-4-(4-bromophenyl)thiazole, 2-amino-5-bromobenzohydrazide, and 2-(4-Bromophenyl)quinoline-4-carboxylic acid.

One study was identified that utilized (4-bromophenyl)methanol as a starting material for the synthesis of 2-amino-4-(4-bromophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile; however, this starting material lacks the amino group of the requested compound. Another investigation detailed the synthesis and cytotoxic activity of 5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ-phosphaspiro[4.4]nona-2,7-diene, which, while containing the 2-amino-4-bromophenyl moiety, was synthesized from 2-amino-5-bromobenzohydrazide, not this compound.

Therefore, the requested article on the biological and pharmacological research of this compound derivatives cannot be provided at this time. There is no information available in the searched resources to populate the outlined sections on antimicrobial and anticancer activities.

Biological and Pharmacological Research Excluding Dosage/administration

Evaluation of Biological Activities of Derivatives

Anticancer Activity

Enzyme Inhibition Studies (e.g., ABL1 kinase)

While direct studies on the inhibitory effects of (2-Amino-4-bromophenyl)methanol on ABL1 kinase are not extensively documented, research on related compounds provides a rationale for such investigations. The ABL1 kinase is a significant therapeutic target, particularly in the context of chronic myeloid leukemia (CML), due to its role in the Bcr-Abl fusion protein that drives the disease. ambeed.com The development of inhibitors for this kinase, such as imatinib, has been a cornerstone of CML treatment. ambeed.com

Recent studies have focused on the synthesis and evaluation of 2-amino-4,6-diarylpyrimidine derivatives as potential ABL1 kinase inhibitors. researchgate.netehu.eslookchem.comarkat-usa.org Within these series of compounds, the presence of a bromo-substituted phenyl group has been associated with notable inhibitory activity. For instance, a derivative featuring a 4''-bromo group demonstrated significant antiproliferative effects against the K562 cancer cell line, which expresses the BCR-ABL fusion gene. ehu.es Specifically, the compound 2-(2-Amino-6-(4-bromophenyl)pyrimidin-4-yl)phenol (compound 1e) exhibited a potent inhibitory concentration (IC50) of 8.77 ± 0.55 μM against K562 cells and an IC50 of 3.35 ± 0.58 μM against ABL1 tyrosine kinase. researchgate.netehu.es These findings suggest that the bromophenyl moiety may contribute to the binding and inhibition of ABL1 kinase, warranting further investigation into the direct role of this compound in this context.

Anti-inflammatory Activity

The potential anti-inflammatory properties of compounds containing the bromophenyl structural motif have been explored. Pyrimidine (B1678525) derivatives, for example, are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin (B15479496) E2, tumor necrosis factor-α, and various interleukins. chemicalbook.com Research into novel quinazolinone derivatives has also identified compounds with significant anti-inflammatory activity. nih.gov

In studies of thiazole (B1198619) derivatives, compounds bearing a 4-chlorophenyl group, which is structurally related to the 4-bromophenyl group, have demonstrated good anti-inflammatory and analgesic activities. The structural similarity suggests that this compound and its derivatives could also possess anti-inflammatory potential. However, direct experimental evaluation of this compound for anti-inflammatory activity is not yet available in the reviewed literature.

Anticonvulsant Activity

Several classes of compounds incorporating a bromophenyl group have been synthesized and evaluated for their anticonvulsant properties. For example, 4-bromophenyl substituted aryl semicarbazones have shown anticonvulsant activity in various animal models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Additionally, novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles containing a 4-bromophenyl substituent have been synthesized and characterized, with some analogues showing promise in anticonvulsant screens. The presence of a p-bromophenyl structure in certain heterocyclic systems has been associated with a favorable therapeutic profile against convulsions. These findings highlight a potential, yet unconfirmed, role for this compound as a precursor or a standalone agent with anticonvulsant activity.

Antioxidant Activity

The antioxidant potential of compounds related to this compound has been investigated. In one study, a complex chromene derivative, 2-amino-4-(4-bromophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was synthesized and evaluated for its ability to scavenge hydrogen peroxide (H2O2). This compound demonstrated H2O2 scavenging activity, although it was lower than the standard, ascorbic acid. The mechanism of antioxidant action is often attributed to the donation of a hydrogen atom to free radicals, thereby neutralizing them.

Other research on novel 12-(N-arylmethaniminyl)indolo[1,2-c]quinazolines has shown that compounds with a 4-bromophenyl substituent possess good free radical scavenging activity. These studies suggest that the inclusion of a bromophenyl group in a molecule can contribute to its antioxidant properties.

Mechanistic Studies of Biological Action

Investigation of Molecular Targets

The precise molecular targets of this compound are not yet fully elucidated. However, research into its more complex derivatives provides some initial clues. As mentioned previously, derivatives of this compound have shown inhibitory activity against ABL1 kinase , suggesting this could be a potential, though indirect, molecular target. researchgate.netehu.es

Another line of investigation points towards the anti-apoptotic protein Bcl-2 as a possible target. A study on novel 2-amino-chromene-3-carbonitriles, which included a derivative synthesized from (4-bromophenyl)methanol, found that these compounds could induce apoptosis in acute myeloid leukemia (AML) cell lines. The most active compound in this series was found to inhibit the binding of Bcl-2 to its antibody, indicating a strong affinity for this protein.

Furthermore, this compound itself has been used as a starting material in the synthesis of 1,5-Dihydrobenzo[e] ehu.esoxazepin-2(3H)-ones. One of the resulting compounds, OXS007002, was found to induce differentiation in AML cells. Interestingly, this compound was inactive against known differentiation targets like DHODH and FLT3, as well as a panel of other kinases, suggesting an alternative and currently unknown mechanism of action.

Table of Studied Biological Activities and Related Compounds

| Biological Activity | Related Compound Class | Key Findings | Citations |

|---|---|---|---|

| Enzyme Inhibition (ABL1 Kinase) | 2-Amino-4,6-diarylpyrimidines | A derivative with a 4''-bromo group showed potent inhibition of ABL1 kinase and K562 cancer cells. | researchgate.netehu.es |

| Anti-inflammatory | Pyrimidines, Quinazolinones | Derivatives show potential by inhibiting inflammatory mediators. | chemicalbook.comnih.gov |

| Analgesic | Thiazoles, Benzothiazoles | Related structures exhibit analgesic effects. | |

| Anticonvulsant | Semicarbazones, Thiazoles | Bromophenyl-containing compounds show activity in seizure models. | |

| Antioxidant | Chromenes, Indoloquinazolines | Bromophenyl derivatives demonstrate free radical scavenging activity. |

| Molecular Targeting | Various | Derivatives have been shown to target ABL1 kinase and Bcl-2. A synthesized compound from this compound showed a novel differentiation-inducing mechanism in AML cells. | researchgate.netehu.es |

Cellular Pathway Modulation

Molecular Docking Studies

Consistent with the focus on its derivatives, molecular docking studies have been performed on the more complex molecules synthesized from this compound, rather than on the compound itself.

Ligand-Protein Interactions

Molecular docking simulations for the aforementioned Bcl-2 inhibitor, synthesized from this compound, predicted a strong affinity for the P2 hydrophobic hot spot of the Bcl-2 protein. The analysis suggested intermolecular π-stacking interactions and direct electrostatic interactions contribute to the binding of this derivative within the protein's active site scispace.com. No such ligand-protein interaction studies have been published for this compound itself.

Pharmacokinetic and Pharmacodynamic Modeling (ADME Profile)

Detailed in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for this compound are not available in the surveyed scientific literature. While ADME predictions are a common component in the study of novel drug candidates, these analyses have been conducted on the more complex derivatives synthesized from this compound. For example, studies on various 2-aminothiazol-4(5H)-one derivatives containing a 4-bromophenyl substituent have included in silico ADME profiling to predict their potential as orally active drugs mdpi.com.

The PubChem database lists a predicted XlogP value of 1.6 for this compound, suggesting moderate lipophilicity, but a comprehensive, modeled ADME profile is not provided uni.lu.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of (2-Amino-4-bromophenyl)methanol and related aminobenzyl alcohols is an area ripe for innovation. While established methods exist, future research is focused on developing more efficient, greener, and cost-effective synthetic routes.

Current research into the synthesis of similar structures, such as substituted anilines and benzyl (B1604629) alcohols, highlights several promising future directions. beilstein-journals.orgchemicalbook.com The development of novel catalyst systems is a key area. For instance, recent studies on the synthesis of 2-aminobenzyl alcohols have explored ruthenium-based catalysts for one-pot reactions that combine dehydrogenative annulation and N-alkylation, showcasing a path towards more streamlined processes. researchgate.net Similarly, copper-catalyzed systems have been investigated for the selective oxidation of 2-aminobenzyl alcohols to their corresponding aldehydes, a reaction that could be reversed or adapted for synthesis. nih.gov

"Green chemistry" principles are increasingly guiding synthetic strategy. chemrxiv.orgchemrxiv.org Future methodologies will likely focus on minimizing hazardous waste and avoiding harsh reagents. This includes the use of benign and inexpensive catalysts, such as magnesium sulphate in acetic acid for acetylation reactions of anilines, a principle that could be adapted for synthetic steps involving this compound. ijtsrd.com Another green approach is the use of a hydrazine (B178648) hydrate-raney nickel system for the reduction of nitrobenzyl alcohols, which has been shown to be high-yielding and convenient for scaling up the production of related aminobenzyl alcohols. google.com The exploration of catalyst- and additive-free reactions, as demonstrated in the synthesis of 2-benzyl-N-substituted anilines, also represents a significant trend toward more environmentally friendly and efficient chemical manufacturing. beilstein-journals.org

A summary of potential advanced synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantage for this compound | Relevant Research |

| Transition-Metal Catalysis | Use of catalysts like Ruthenium (Ru) or Nickel (Ni) to facilitate complex bond formations in one-pot reactions. researchgate.netacs.org | Increased efficiency, reduced number of purification steps, and higher yields. | researchgate.netacs.org |

| Green Chemistry Protocols | Employment of non-toxic reagents, solvent-free conditions, and energy-efficient processes. chemrxiv.orgchemrxiv.org | Reduced environmental impact, improved safety, and potential cost savings. | chemrxiv.orgchemrxiv.orgijtsrd.com |

| Biocatalysis | Use of enzymes to perform specific chemical transformations. | High selectivity, mild reaction conditions, and environmentally friendly. | pyglifesciences.com |

| Photoredox Catalysis | Use of light to drive chemical reactions, enabling unique transformations. acs.org | Access to novel reaction pathways and mild reaction conditions. | acs.org |

Exploration of New Biological Applications

The molecular architecture of this compound, particularly the presence of the bromophenyl group, makes it a valuable building block for pharmacologically active agents. While the compound itself is primarily an intermediate, its derivatives are being explored for a range of therapeutic uses.

One of the most promising areas is in the development of anticancer agents. The bromophenyl moiety is a key feature in various compounds designed to combat cancer. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antiproliferative activity. nih.govnih.gov Research has also focused on designing molecules containing a bromophenyl group to act as inhibitors of crucial cellular targets like topoisomerases and epidermal growth factor receptor (EGFR) kinase. ijpsjournal.comnih.govrsc.org Furthermore, some 1,2,4-triazole (B32235) analogs with a 3-bromophenyl substituent have shown potent tubulin polymerization inhibitory activity. mdpi.com The classification of this compound as a "Protein Degrader Building Block" strongly suggests its potential use in developing Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to selectively eliminate disease-causing proteins. calpaclab.com

Beyond oncology, derivatives are being investigated for other applications.

Antimicrobial Agents: Novel compounds incorporating a bromophenyl group have demonstrated significant antimicrobial and antifungal properties. nih.govrsc.orgmdpi.comtsijournals.com

Neurodegenerative Diseases: The structural motif is also present in molecules designed as potential treatments for Alzheimer's disease, highlighting its versatility. mdpi.com

The exploration of these biological applications relies on using this compound as a starting point for creating diverse libraries of new chemical entities.

Integration of Advanced Computational Techniques

The discovery and optimization of new drugs are increasingly being accelerated by advanced computational methodologies, and the future of research on this compound and its derivatives is intrinsically linked to these in silico tools. nih.govrug.nl

Molecular docking is a prominent computational technique used to predict how a molecule binds to a specific biological target. nih.govallsubjectjournal.com For derivatives of this compound, docking studies have been instrumental in understanding their interaction with protein targets like EGFR kinase, DNA gyrase, and tubulin. ijpsjournal.comrsc.orgmdpi.com These studies provide crucial insights into the binding modes and help rationalize the observed biological activity, guiding the design of more potent inhibitors. nih.gov